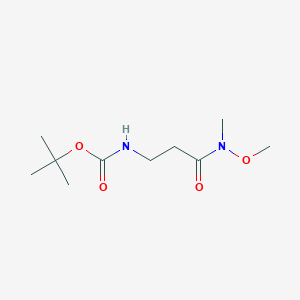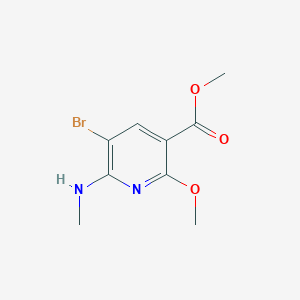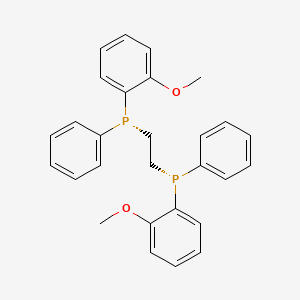
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid, also known as TFPAA, is a heterocyclic compound with a piperidine ring and a carboxylic acid group attached to a phenyl ring bearing a trifluoromethyl group. It has a molecular formula of C13H14F3NO2 .
Molecular Structure Analysis
The molecular structure of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid consists of a piperidine ring attached to a phenyl ring with a trifluoromethyl group. The carboxylic acid group is attached to the piperidine ring . The molecular weight is 273.25 .Physical And Chemical Properties Analysis
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid is a white to off-white solid . It has a molecular weight of 273.25 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Neuroleptic Agents and Metabolic Studies
- Synthesis for Metabolic Studies : 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid derivatives have been synthesized for use in metabolic studies. This includes the synthesis of neuroleptic agents like 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, which is used to understand metabolic pathways (Nakatsuka, Kawahara, & Yoshitake, 1981).
Catalyst in Chemical Synthesis
- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been prepared and used as a novel nanomagnetic reusable catalyst. This catalyst aids in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Pharmaceutical Research
- Anticancer Agent Synthesis : Compounds based on 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid have been synthesized and evaluated as potential anticancer agents. This includes propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising results in preliminary tests (Rehman et al., 2018).
Inhibitors in Biological Systems
- Inhibitors of Soluble Epoxide Hydrolase : Derivatives of 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase. These compounds were optimized for potency and selectivity, with potential applications in various disease models (Thalji et al., 2013).
Spectroscopic and Structural Studies
- Molecular Structure Analysis : The molecular structure of 4-carboxypiperidinium chloride, a derivative of piperidine-4-carboxylic acid, has been characterized using single crystal X-ray diffraction, spectroscopic techniques, and computational methods. This research contributes to understanding the structural properties of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-1-3-11(4-2-10)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGUSOIAORVRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452723 |
Source


|
| Record name | 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | |
CAS RN |
607354-69-8 |
Source


|
| Record name | 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)










